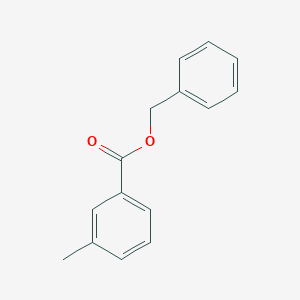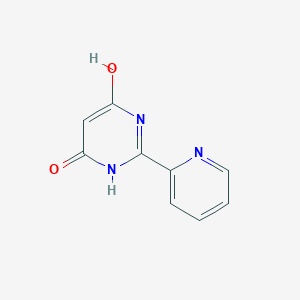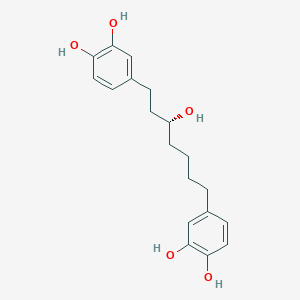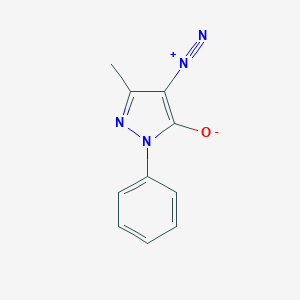
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a positively charged pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate varies depending on its application. In antimicrobial and herbicidal applications, it is believed to disrupt the cell membrane and inhibit cell growth. In anticancer applications, it is believed to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate also vary depending on its application. In antimicrobial and herbicidal applications, it has been shown to have low toxicity to mammals and other non-target organisms. In anticancer applications, it has been shown to have cytotoxic effects on cancer cells, with low toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is its versatility in various applications. It is also relatively easy to synthesize and has low toxicity to non-target organisms. However, its stability and solubility can be a limitation in certain applications, and further research is needed to optimize its properties for specific applications.
Orientations Futures
There are numerous future directions for research on 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate. In medicine, further studies are needed to investigate its potential as an antimicrobial and anticancer agent, including in vivo studies. In agriculture, further studies are needed to optimize its herbicidal properties and investigate its potential as a fungicide. In materials science, further studies are needed to investigate its potential as a reducing agent in the synthesis of metal nanoparticles. Additionally, further research is needed to optimize its properties for specific applications and investigate its potential as a drug delivery system.
Méthodes De Synthèse
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is synthesized using various methods, including the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by quaternization with methyl iodide and phenyldiazonium chloride. Another method involves the reaction of 4-phenyl-3-buten-2-one with phenylhydrazine, followed by quaternization with methyl iodide and diazotization with sodium nitrite. The synthesis method used depends on the desired properties and applications of the compound.
Applications De Recherche Scientifique
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been investigated as a potential antimicrobial agent, with studies showing its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. It has also been studied as a potential anticancer agent, with promising results in vitro. In agriculture, it has been investigated as a potential herbicide, with studies showing its effectiveness against various weeds. In materials science, it has been studied for its potential applications in the synthesis of metal nanoparticles.
Propriétés
Numéro CAS |
1781-33-5 |
|---|---|
Nom du produit |
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate |
Formule moléculaire |
C10H8N4O |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
4-diazonio-5-methyl-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C10H8N4O/c1-7-9(12-11)10(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
HCNUVPLRPLRUAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+]#N)[O-])C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1[N+]#N)[O-])C2=CC=CC=C2 |
Autres numéros CAS |
1781-33-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



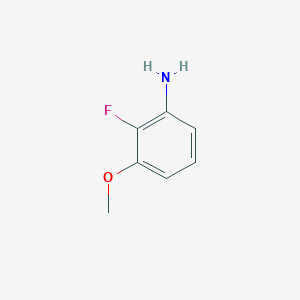


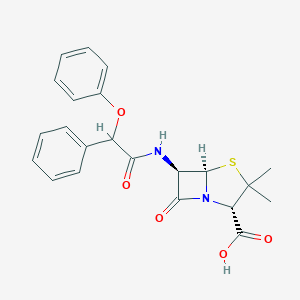
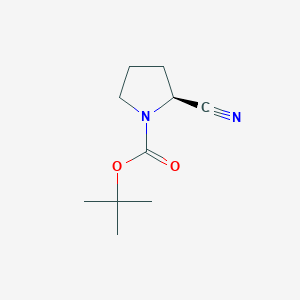

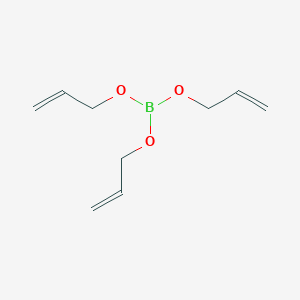

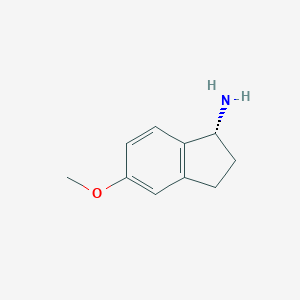
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

